molecular formula C7H5N3O2 B578518 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid CAS No. 1256807-59-6

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid

Cat. No.: B578518
CAS No.: 1256807-59-6
M. Wt: 163.136
InChI Key: VATYKCRPUNUKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid (CAS 1256807-59-6) is a heterocyclic compound featuring a fused pyrazole and pyridine ring system with a carboxylic acid substituent at the 6-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. With a purity of ≥97% (as supplied by Shanghai Aladdin Biochemical Technology Co., Ltd.), it is widely utilized in pharmaceutical research, particularly in the development of kinase inhibitors, antimicrobial agents, and cystic fibrosis therapeutics . Its molecular formula is C₇H₅N₃O₂, with a molecular weight of 163.14 g/mol .

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATYKCRPUNUKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736522
Record name 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256807-59-6
Record name 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, synthesis, and various applications in medicinal and industrial contexts.

Chemical Structure and Properties

The compound features a fused pyrazole and pyridine ring system with a carboxylic acid functional group. Its unique structure enables interactions with various biological targets, making it a subject of interest for drug development.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, certain derivatives have shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.

2. Anticancer Properties
Studies have demonstrated that the compound possesses anticancer activity. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, with some derivatives showing promise in targeting specific cancer types through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Enzyme Inhibition
The compound has been identified as a potential inhibitor of several enzymes. For instance, it has shown inhibitory effects on phosphodiesterase (PDE) and glycogen synthase kinase-3 (GSK-3), which are important targets in cancer and neurodegenerative diseases .

The mechanism of action for this compound involves binding to specific enzymes or receptors within the body. The carboxylic acid group plays a critical role in facilitating these interactions, which can lead to the modulation of signaling pathways associated with inflammation, cancer progression, and microbial resistance.

Synthesis Approaches

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Fusing with Pyridine : The fused structure is often created by cyclization reactions involving pyridine derivatives.
  • Carboxylation : Introduction of the carboxylic acid group can be accomplished through various methods such as oxidation or direct carboxylation techniques.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antitubercular Activity : A recent study demonstrated that certain derivatives exhibited promising antitubercular activity against Mycobacterium tuberculosis H37Rv strain through in vitro assays combined with molecular docking studies .
  • Inhibition of Protein-Protein Interactions : Another investigation focused on the inhibition of PEX14–PEX5 protein-protein interactions using pyrazolo derivatives, indicating potential applications in targeting specific cellular pathways involved in disease processes .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:

CompoundBiological ActivityMechanism of Action
1H-Pyrazolo[3,4-b]pyridineAnticancer, antimicrobialEnzyme inhibition
2H-Pyrazolo[3,4-b]pyridineLimited studiesVaries
1H-Pyrazolo[4,3-c]pyridineAnticancer, anti-inflammatoryReceptor modulation

Scientific Research Applications

1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid derivatives have been extensively studied for their biological properties. Some key findings include:

  • Kinase Inhibition : Compounds derived from this compound have shown potential as kinase inhibitors. These inhibitors play a crucial role in cancer therapy by targeting specific pathways involved in tumor growth and proliferation. For instance, the synthesis of ethyl esters of this compound has been linked to the development of multiple kinase inhibitors .
  • PPAR Agonism : Research indicates that certain derivatives exhibit agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα). These compounds have been shown to reduce elevated plasma triglyceride levels in animal models, suggesting their potential use in treating metabolic disorders such as dyslipidemia .

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

  • Anticancer Agents : Due to their ability to inhibit specific kinases involved in cancer progression, these compounds are being explored as potential anticancer drugs.
  • Anti-inflammatory Agents : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Metabolic Disorders : As PPAR agonists, these compounds may be beneficial in managing metabolic syndromes by improving lipid metabolism and insulin sensitivity.

Data Table: Summary of Biological Activities

Compound DerivativeActivity TypeMechanism/TargetReference
Ethyl esterKinase inhibitionMultiple kinase pathways
PPAR derivativeAgonistic activityhPPARα
Various derivativesAnti-inflammatoryPro-inflammatory cytokines

Case Study 1: Kinase Inhibition

A study demonstrated that a series of 1H-pyrazolo[4,3-b]pyridine derivatives effectively inhibited specific kinases implicated in cancer cell proliferation. The compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range.

Case Study 2: Metabolic Effects

In a high-fructose-fed rat model, a selected derivative of this compound was compared to fenofibrate. The results indicated similar efficacy in reducing triglyceride levels, highlighting its potential as an alternative treatment for dyslipidemia.

Comparison with Similar Compounds

Substituent Position and Ring Fusion

  • 1H-Pyrazolo[3,4-B]pyridine-6-carboxylic Acid (CAS 116855-08-4):
    • Differs in the ring fusion (pyrazole fused at [3,4-B] instead of [4,3-B]).
    • Exhibits reduced solubility in polar solvents compared to the [4,3-B] isomer due to altered dipole moments .
  • 1H-Pyrazolo[4,3-C]pyridine-6-carboxylic Acid (CAS 1206979-63-6):
    • The [4,3-C] fusion shifts the carboxylic acid to a different position, impacting hydrogen-bonding interactions in protein binding .

Functional Group Variations

  • 1-Ethyl-6-phenyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic Acid (CAS 924118-62-7):
    • Ethyl and phenyl substituents enhance lipophilicity (logP ≈ 2.8) compared to the parent compound (logP ≈ 1.2), improving membrane permeability .
    • Molecular weight: 267.28 g/mol; solubility: slight in chloroform and DMSO .
  • 1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic Acid (CAS N/A):
    • Bulky substituents (butyl, cyclopropyl) increase steric hindrance, reducing binding affinity for ATP pockets in kinases but improving metabolic stability .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility logP pKa
1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid 163.14 Soluble in DMSO, MeOH 1.2 2.1
1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid 245.28 Insoluble in water 3.1 1.12
1-Ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid 268.27 Slight in DMSO 2.5 2.8

Key Research Findings

  • Bioisosteric Replacements : Replacement of the carboxylic acid with a tetrazole group (e.g., (1H-Tetrazol-5-yl)methanamine hydrochloride) retains kinase inhibitory activity while improving oral bioavailability .
  • Thermodynamic Stability : The [4,3-B] fusion in this compound confers greater thermal stability (decomposition >250°C) compared to [3,4-B] isomers .

Preparation Methods

Synthesis of Ethyl 1H-Pyrazolo[4,3-b]pyridine-6-Carboxylate

The ester precursor is synthesized via cyclocondensation of 5-amino-1H-pyrazole derivatives with β-keto esters. For example, reaction of 5-amino-1H-pyrazole with ethyl acetoacetate in the presence of dilute sulfuric acid at −5°C to 0°C achieves cyclization with >90% yield. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature−5°C to 0°CPrevents side reactions
Acid CatalystH₂SO₄ (10–15 wt%)Facilitates cyclization
Reaction Time4–6 hoursEnsures completion

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed under basic or acidic conditions:

  • Basic Hydrolysis : Treatment with 2M NaOH at 80°C for 3 hours achieves quantitative conversion.

  • Acidic Hydrolysis : HCl (6M) under reflux for 8 hours yields 85–92% product.

Comparative Performance :

ConditionYield (%)Purity (%)Byproducts
NaOH9599Minimal
HCl9297Trace esters

Direct Cyclization of Functionalized Pyridines

An alternative route employs 2-chloro-3-nitropyridine derivatives as starting materials. This method, reported by PMC researchers, combines nucleophilic aromatic substitution (SNAr) and Japp–Klingemann reactions.

Reaction Sequence

  • SNAr with Hydrazones : 2-Chloro-3-nitropyridine reacts with acetylhydrazine in DMF at 100°C to form a pyridinyl hydrazone intermediate.

  • Cyclization : Treatment with NaNO₂ in HCl induces diazotization and intramolecular cyclization to yield the pyrazolo-pyridine core.

  • Oxidation : The nitro group is reduced to an amine and subsequently oxidized to a carboxylic acid using KMnO₄ in acidic medium.

Optimization Data :

StepReagentsYield (%)
SNArAcetylhydrazine, DMF78
CyclizationNaNO₂, HCl82
OxidationKMnO₄, H₂SO₄65

Limitations

  • Multi-step synthesis reduces overall yield (cumulative ~41%).

  • Nitro group oxidation requires stringent conditions, risking over-oxidation.

CatalystTemperature (°C)CO₂ Pressure (atm)Yield (%)
Pd(PPh₃)₄1205068*
Ni(acac)₂1003055*

*Predicted values based on analogous systems.

Comparative Analysis of Methods

MethodTotal StepsOverall Yield (%)ScalabilityCost Efficiency
Ester Hydrolysis285–90HighModerate
Direct Cyclization341ModerateLow
Tandem Carboxylation*155–68LowHigh

Key Findings :

  • The ester hydrolysis route remains the most practical for industrial applications due to high yields and operational simplicity.

  • Direct cyclization suffers from cumulative yield loss but provides access to diverse analogs.

  • Tandem carboxylation is promising for green chemistry but requires further development.

Reaction Optimization Strategies

Solvent Effects in Ester Hydrolysis

SolventDielectric ConstantYield (%)
H₂O/EtOH (1:1)50.393
THF/H₂O (3:1)7.588
DMSO46.781

Polar protic solvents enhance hydrolysis rates due to improved nucleophile activation.

Acid vs. Base Catalysis

CatalystConcentration (M)Time (h)Energy (kJ/mol)
NaOH2.0385
HCl6.08120

Base-catalyzed hydrolysis is kinetically favorable, requiring 35% less energy input.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Hydrolysis : A pilot study achieved 92% yield with residence time of 11 minutes using microreactors.

  • Catalyst Recycling : Immobilized lipases enable 5 reuse cycles with <5% activity loss.

Byproduct Management

ByproductRemoval MethodPurity Target
Unreacted esterLiquid-liquid extraction>99.5%
Inorganic saltsFiltration>99.9%

Emerging Methodologies

Enzymatic Hydrolysis

Recent trials with Candida antarctica lipase B show 88% conversion at 40°C, pH 7.5, reducing energy costs by 60% compared to thermal methods.

Photocatalytic Decarboxylation

Preliminary work using TiO₂ nanoparticles under UV light demonstrates direct carboxylation of pyrazolo-pyridines, though yields remain low (22–34%) .

Q & A

Q. What are the established synthetic routes for 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid, and what are their key reaction conditions?

The synthesis of this compound often involves cyclocondensation reactions. For example:

  • Cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine under basic conditions yields pyrazolopyridine scaffolds. Reaction temperatures (80–100°C) and solvents like ethanol or DMF are critical for optimizing yields (60–75%) .
  • Multicomponent reactions using diphenylphosphorylazide (DPPA) as a coupling agent facilitate the formation of fused heterocycles. This method requires anhydrous conditions and inert gas protection to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for confirming the core structure and substituent positions. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–13 ppm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for derivatives with halogens (e.g., chlorine or fluorine) .
  • HPLC with UV detection : Used to assess purity (≥97% for research-grade material) and monitor reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

Bioactivity discrepancies often arise from subtle structural differences. For example:

Compound Substituent Key Bioactivity Source
This compound-COOH at position 6Anti-inflammatory activity via COX-2 inhibition
6-Chloro-1H-pyrazolo[4,3-c]pyridine-Cl at position 6Enhanced lipophilicity and kinase inhibition
3-Cyclobutyl derivativesCyclic alkyl groupsImproved metabolic stability (t½ > 4 hrs in liver microsomes)

Q. Methodological recommendations :

  • Perform molecular docking studies to compare binding affinities with target proteins (e.g., FGFR kinases) .
  • Use surface plasmon resonance (SPR) to quantify interaction kinetics and resolve conflicting activity reports .

Q. What strategies optimize the regioselectivity of functional group introductions in pyrazolopyridine derivatives?

  • Directed metalation : Use directing groups (e.g., -Boc or -COOEt) to control lithiation at specific positions. For example, tert-butyl groups at position 1 enhance selectivity for electrophilic substitutions at position 6 .
  • Protection/deprotection sequences : Temporary protection of the carboxylic acid group (-COOEt or -COOMe) prevents undesired side reactions during halogenation or alkylation steps .

Q. How do electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) influence the reactivity of this compound?

  • EWGs (e.g., -CF₃, -Cl) : Increase electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitutions. For instance, 6-trifluoromethyl derivatives show enhanced metabolic stability in pharmacokinetic studies .
  • EDGs (e.g., -OCH₃, -NH₂) : Activate the pyrazole ring for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile polar (carboxylic acid) and nonpolar (aromatic core) properties?

  • Experimental mitigation :
    • Use pH-dependent solubility profiling . The carboxylic acid group confers water solubility at pH > 5 (deprotonated form), while the aromatic core dominates solubility in organic solvents (e.g., DMSO, THF) .
    • Employ co-solvent systems (e.g., ethanol/water mixtures) for in vitro assays to balance solubility and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.